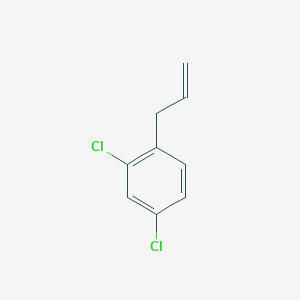

3-(2,4-Dichlorophenyl)-1-propene

Description

Properties

IUPAC Name |

2,4-dichloro-1-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2/c1-2-3-7-4-5-8(10)6-9(7)11/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHHEFCQKICRDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597482 | |

| Record name | 2,4-Dichloro-1-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135439-18-8 | |

| Record name | 2,4-Dichloro-1-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Wittig Reaction

The Wittig reaction is a cornerstone for synthesizing alkenes from aldehydes. For 3-(2,4-dichlorophenyl)-1-propene, this method involves reacting 2,4-dichlorobenzaldehyde with a stabilized ylide derived from triphenylphosphine and allyl bromide. The reaction proceeds under inert conditions (e.g., nitrogen atmosphere) in anhydrous tetrahydrofuran (THF) or diethyl ether.

Reaction Conditions

-

Ylide Preparation : Triphenylphosphine (1.2 equiv) and allyl bromide (1.0 equiv) in THF at 0°C, followed by addition of sodium hydride (1.5 equiv).

-

Coupling Step : 2,4-Dichlorobenzaldehyde (1.0 equiv) added dropwise at −20°C, stirred for 12–24 hours.

Limitations : Requires moisture-free conditions and generates stoichiometric triphenylphosphine oxide as waste.

Elimination Reactions

Dehydration of 3-(2,4-dichlorophenyl)-2-propanol via acid-catalyzed elimination offers a direct route. Sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃) facilitates protonation of the hydroxyl group, followed by β-hydrogen elimination.

Optimized Protocol

-

Substrate : 3-(2,4-Dichlorophenyl)-2-propanol (1.0 equiv).

-

Catalyst : POCl₃ (1.2 equiv) in dichloromethane (DCM) at 40°C for 6 hours.

Advantages : Avoids ylide handling but requires careful temperature control to prevent side reactions.

Modern Synthetic Approaches

Ultrasound-Assisted Synthesis

Ultrasound irradiation enhances reaction rates by cavitation, enabling efficient coupling of 2,4-dichlorobenzyl chloride with allyl derivatives. A recent study demonstrated this method in ethanol with hydrochloric acid as a catalyst.

Procedure

-

Reactants : 2,4-Dichlorobenzyl chloride (1.0 equiv), allyl alcohol (1.5 equiv).

-

Conditions : Ethanol solvent, 25–50°C, ultrasonic bath (40 kHz, 300 W).

Benefits : Reduced reaction time and energy consumption compared to conventional heating.

Microwave-Assisted Methods

Microwave irradiation accelerates the Wittig reaction by uniformly heating reactants. A comparative study showed a 91% yield in 2 minutes versus 80% in 24 hours under conventional conditions.

Key Parameters

-

Power : 300 W.

-

Solvent : Dimethylformamide (DMF).

-

Purification : Simple filtration avoids column chromatography.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Continuous flow systems improve scalability and safety for large-scale synthesis. A patented process uses acyclic polyether solvents (e.g., diglyme) to enhance mixing and heat transfer.

Industrial Protocol

-

Reactants : 2,4-Dichlorobenzaldehyde (1.0 equiv), allyl triphenylphosphonium bromide (1.1 equiv).

-

Solvent : Diglyme, 80°C, residence time 10 minutes.

Advantages : Minimizes waste and enables real-time monitoring.

Catalytic Hydrogenation Followed by Dehydrohalogenation

A two-step approach involves hydrogenating 3-(2,4-dichlorophenyl)-1-propanol to the alkane, followed by dehydrohalogenation using potassium tert-butoxide.

Steps

-

Hydrogenation : Pd/C (5 wt%), H₂ (50 psi), ethanol, 60°C, 4 hours.

-

Elimination : KOtBu (2.0 equiv), toluene, reflux, 8 hours.

Comparative Analysis of Preparation Methods

| Method | Reaction Time | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Wittig Reaction | 12–24 hours | 70–85 | High selectivity | Phosphine oxide waste |

| Ultrasound-Assisted | 30 minutes | 88 | Energy-efficient | Requires specialized equipment |

| Microwave-Assisted | 2 minutes | 91 | Rapid kinetics | Limited scalability |

| Continuous Flow | 10 minutes | >90 | Scalable, low waste | High initial capital cost |

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Pesticide Use

One of the primary applications of 3-(2,4-Dichlorophenyl)-1-propene is as a pesticide . It acts as a preplant fumigant and nematicide in various crops. Its effectiveness against nematodes makes it valuable in agricultural practices aimed at enhancing crop yield. The compound functions by disrupting the nervous system of pests and has been classified under IRAC class 8A for its mode of action.

| Crop Type | Application Method | Target Pests |

|---|---|---|

| Vegetables | Soil fumigation | Nematodes |

| Fruits | Preplant treatment | Soil-borne pathogens |

| Ornamentals | Foliar application | Various insect pests |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 μg/mL to 12.5 μg/mL. This suggests potential for development as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

In a study conducted by Pagariya et al., the compound was tested against common pathogens using the agar diffusion method. The results demonstrated significant inhibition zones compared to standard antibiotics like ciprofloxacin, indicating its potential utility in treating bacterial infections .

Material Science Applications

In addition to agricultural and medicinal uses, this compound is utilized in material science for synthesizing advanced materials and polymers. Its unique chemical structure allows it to participate in polymerization reactions that yield materials with specific properties tailored for industrial applications.

Toxicity and Environmental Impact

While the compound has beneficial applications, it is essential to consider its toxicity profile. Studies suggest that exposure can lead to irritation and potential carcinogenic effects based on animal studies. Regulatory bodies like the EPA have classified it as a probable human carcinogen, necessitating careful handling and application practices .

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-1-propene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3,3-Dichloro-1,1-diphenyl-1-propene (CAS 16789-87-0)

- Molecular Formula : C₁₅H₁₂Cl₂

- Molecular Weight : 263.16 g/mol

- Key Differences: Substitution Pattern: Contains two phenyl groups at the 1-position and two chlorines at the 3-position of the propene chain, compared to the single 2,4-dichlorophenyl group in the target compound. Applications: Used in organic synthesis for cross-coupling reactions due to its electron-deficient aromatic system. No direct evidence of pesticidal activity .

- Physicochemical Properties : Higher molecular weight and hydrophobicity (LogP ~4.5 estimated) compared to 3-(2,4-dichlorophenyl)-1-propene .

(E)-3-(2,4-Dichlorophenyl)-1-phenylprop-2-en-1-one (CAS Not Specified)

- Molecular Formula : C₁₅H₁₀Cl₂O

- Molecular Weight : 277.15 g/mol

- Key Differences: Functional Group: Contains a ketone group conjugated with a double bond (enone system), unlike the simple propene chain in the target compound. Spectral Data: NMR (¹H and ¹³C) confirms the planar structure and conjugation effects, which influence reactivity (e.g., susceptibility to nucleophilic attacks) . Applications: Serves as a precursor in antifungal agent synthesis, particularly triazole derivatives .

1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one (CAS Not Specified)

- Molecular Formula : C₁₆H₁₂Cl₂O

- Molecular Weight : 291.18 g/mol

- Key Differences: Structural Features: Incorporates a 4-methylphenyl group at the 3-position, enhancing steric bulk and altering electronic properties. Crystallography: X-ray studies confirm a non-planar geometry, which may reduce intermolecular interactions compared to the target compound .

Acetochlor (CAS 34256-82-1)

- Molecular Formula: C₁₄H₂₀ClNO₂

- Molecular Weight : 269.77 g/mol

- Key Differences: Functional Groups: A chloroacetanilide herbicide with an amide group, contrasting with the allyl system of the target compound. Applications: Widely used in corn and soybean farming, highlighting the role of 2,4-dichlorophenyl groups in herbicidal activity .

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity Trends: Propene derivatives with conjugated systems (e.g., enones) exhibit higher reactivity toward nucleophiles compared to non-conjugated analogs like this compound .

- Synthetic Utility : Compounds like 3,3-dichloro-1,1-diphenyl-1-propene are valuable in cross-coupling reactions, whereas the target compound’s simpler structure may favor cost-effective large-scale synthesis .

Biological Activity

3-(2,4-Dichlorophenyl)-1-propene, also known as dichloropropene, is an organochlorine compound with significant interest in agricultural and chemical applications due to its biological activity. This article explores the compound's biological effects, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈Cl₂. Its structure includes a propene backbone with a dichlorophenyl group at the 3-position, which enhances its reactivity and biological activity. The presence of two chlorine atoms on the aromatic ring contributes to its potential as a pesticide and herbicide.

Biological Activity

The biological activity of this compound is primarily associated with its use in agriculture:

- Pesticidal Properties : The compound exhibits significant effectiveness against various pests, making it a valuable component in pest control strategies. Its structure allows for interaction with biological targets in pests, leading to their mortality.

- Herbicidal Effects : Similar to its pesticidal properties, this compound has shown herbicidal activity, inhibiting the growth of certain weeds.

Case Studies

- Efficacy as a Pesticide : In a study examining the effectiveness of various organochlorine compounds, this compound demonstrated superior activity against common agricultural pests compared to other compounds with similar structures. The study highlighted its potential for integration into integrated pest management programs.

- Environmental Impact Assessment : Research conducted on the environmental persistence of dichloropropenes indicated that this compound has moderate soil mobility and can volatilize under certain conditions. This aspect is crucial for assessing its ecological impact post-application .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1,3-Dichloropropene | C₃H₄Cl₂ | Used primarily as a fumigant and nematicide |

| 3-(3,4-Dichlorophenyl)-1-propene | C₉H₈Cl₂ | Similar structure but different substitution pattern |

| 3-(2-Chlorophenyl)-1-propene | C₉H₈Cl | Contains only one chlorine atom on the phenyl ring |

| 2,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | An aldehyde variant with different reactivity |

The unique substitution pattern of this compound enhances its biological activity compared to structurally similar compounds. The dual chlorine substitution increases its reactivity and efficacy in pest control applications.

Safety and Toxicological Profile

While effective as a pesticide and herbicide, safety assessments are essential due to the potential toxicity associated with organochlorine compounds:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2,4-dichlorophenyl)-1-propene, and what experimental parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 2,4-dichlorobenzaldehyde and acetone derivatives under basic conditions (e.g., NaOH in ethanol). Key parameters include:

- Reagent stoichiometry : Excess aldehyde improves conversion rates.

- Solvent selection : Ethanol or THF is preferred to stabilize intermediates.

- Temperature control : Reactions are often conducted at room temperature to minimize side products like dihalogenated byproducts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization removes impurities such as unreacted aldehydes .

Q. How is the structural identity of this compound validated in synthetic workflows?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm), and the propene chain shows characteristic coupling (J = 16 Hz for trans-alkene) .

- FT-IR : C=C stretching (~1600 cm⁻¹) and C-Cl bonds (~700 cm⁻¹) confirm functional groups .

- Mass spectrometry : Molecular ion peaks at m/z 221 (C9H7Cl3) with fragmentation patterns matching chlorine loss .

Q. What are the primary chemical reactivity patterns of this compound?

- Methodological Answer : The compound undergoes:

- Electrophilic addition : The alkene reacts with halogens (e.g., Br2) to form dihalogenated products.

- Nucleophilic substitution : Chlorine atoms on the phenyl ring can be replaced by amines or thiols under catalytic conditions (e.g., CuI/DMF) .

- Oxidation : Ozonolysis cleaves the double bond to yield dichlorobenzaldehyde derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize the synthesis or functionalization of this compound?

- Methodological Answer :

- Reaction pathway modeling : DFT calculations (B3LYP/6-31G*) predict transition states for substitution reactions, aiding in catalyst selection .

- Electronic properties : HOMO-LUMO gaps (~4.5 eV) indicate susceptibility to nucleophilic attack at the para-chlorine position .

- Solvent effects : COSMO-RS simulations optimize solvent polarity to enhance reaction kinetics .

Q. What strategies resolve contradictions in analytical data (e.g., unexpected byproducts in NMR or HPLC)?

- Methodological Answer :

- Byproduct identification : Use LC-MS/MS to detect halogenated dimers (e.g., [M+Cl]⁻ ions at m/z 256) formed via radical coupling during synthesis .

- Chromatographic challenges : Adjust HPLC mobile phases (e.g., acetonitrile/0.1% formic acid) to separate stereoisomers or degradation products .

Q. How does this compound interact with biological systems, and what assays are used to study its bioactivity?

- Methodological Answer :

- Enzyme inhibition : Assay cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates to assess metabolic interference .

- Antimicrobial studies : Broth microdilution (MIC ≤ 128 µg/mL) against S. aureus and E. coli reveals structure-activity relationships linked to chlorine substitution .

Q. What environmental considerations apply to handling this compound in lab settings?

- Methodological Answer :

- Waste management : Chlorinated byproducts require neutralization with NaOH before disposal to prevent aquatic toxicity .

- Degradation studies : Photolysis under UV light (λ = 254 nm) generates less toxic intermediates like 2,4-dichlorobenzoic acid, monitored via GC-MS .

Comparative and Mechanistic Insights

Q. How do structural modifications (e.g., substituting chlorine with fluorine) alter the compound’s reactivity or bioactivity?

- Methodological Answer :

- Electronic effects : Fluorine’s electronegativity increases oxidative stability but reduces nucleophilic substitution rates compared to chlorine .

- Bioactivity shifts : Fluorinated analogs show enhanced antifungal activity (e.g., MIC reduction by 50% against C. albicans) due to improved membrane permeability .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.